t-Boc-N-Amido-PEG4-Tos

説明

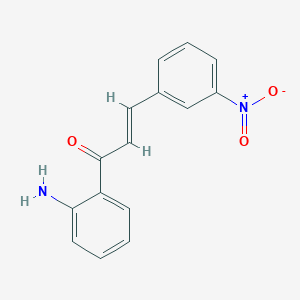

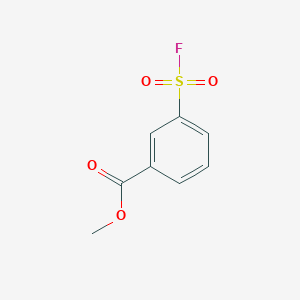

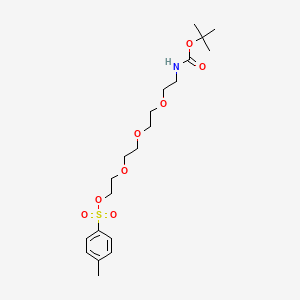

t-Boc-N-Amido-PEG4-Tos is a linker that contains a tosyl group and a Boc-amine group . The hydrophilic PEG spacer in the structure increases the solubility of a compound in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Structure Analysis

The molecular formula of this compound is C20H33NO8S . It contains a total of 63 bonds, including 30 non-H bonds, 9 multiple bonds, 16 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 3 ethers (aliphatic), and 1 sulfonate (thio-/dithio-) .

Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 447.5 . It is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases its solubility in aqueous media .

科学的研究の応用

Amide N-C Cross-Coupling Reactions

Research demonstrates the utility of N-acyl-tert-butyl-carbamates (Boc) and N-acyl-tosylamides (Ts), including compounds like t-Boc-N-Amido-PEG4-Tos, in amide bond N-C cross-coupling reactions with organometallic reagents. These compounds are intrinsically twisted around the N-C(O) axis, which is crucial for the design of new amide cross-coupling reactions with N-C(O) amide bond cleavage as a key step (Szostak et al., 2016).

Water-Soluble Nanoparticle Synthesis

This compound is relevant in the synthesis of water-soluble nanoparticles. One study reports the use of trifluoroethylester-PEG-thiol ligand to create water-soluble, chemically functional nanoparticles. These nanoparticles demonstrate the potential for versatile applications in scientific research, including biotin and fluorescamine attachment (Latham & Williams, 2006).

Gene Delivery Vectors

In the field of gene therapy, PEGylated bioreducible poly(amido amine)s synthesized with Boc-PEG compounds have been evaluated as gene delivery vectors. These vectors, characterized by their low cytotoxicity and stable nano-scaled PEGylated polyplexes, are significant in the context of serum-resistant gene delivery (Lin & Engbersen, 2011).

Antifouling and Antibacterial Applications

This compound is instrumental in creating antifouling and antibacterial surfaces. Studies have shown that different forms of modified PEG can be efficiently tethered to surfaces like Nylon 6 for biomedical applications, reducing bacterial adhesion and enhancing cytocompatibility (Swar et al., 2020).

Dendrimer Functionalization

Functionalization of dendrimers with ethylene glycol chains (PEG) using compounds like this compound offers significant advances in biomaterials, particularly for biological applications. The strain-promoted alkyne azide cycloaddition (SPAAC) strategy for dendrimer functionalization showcases the relevance of these compounds in creating biocompatible and functional materials (Ornelas et al., 2010).

作用機序

Target of Action

t-Boc-N-Amido-PEG4-Tos is a PEG linker . The primary targets of this compound are molecules that contain thiol and amino groups . These groups can easily replace the tosyl group in the compound through a nucleophilic substitution .

Mode of Action

The compound contains a tosyl group and a Boc-amine group . The tosyl group in the compound can be easily replaced by thiol and amino groups through a nucleophilic substitution . This allows the compound to bind to its targets and exert its effects.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of a series of protacs , which are molecules that can degrade specific proteins within cells. This suggests that the compound may play a role in protein degradation pathways.

Pharmacokinetics

The compound contains a hydrophilic peg spacer, which can increase the solubility of a compound in aqueous media . This property could potentially enhance the bioavailability of the compound.

Result of Action

Given its role as a peg linker and its potential use in the synthesis of protacs , it can be inferred that the compound may facilitate the degradation of specific proteins within cells.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous media , which could potentially influence its action and efficacy in different biological environments

将来の方向性

生化学分析

Biochemical Properties

t-Boc-N-Amido-PEG4-Tos plays a significant role in biochemical reactions. The tosyl group in this compound can be easily replaced by thiol and amino group through a nucleophilic substitution . This property makes it a valuable tool in the synthesis of various biochemical compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules through its tosyl group and Boc-amine group . The tosyl group can be easily replaced by thiol and amino group through a nucleophilic substitution , allowing it to bind to various biomolecules.

Temporal Effects in Laboratory Settings

It is known that it has a high purity of 98% and is usually shipped within 24 hours .

Transport and Distribution

Its hydrophilic PEG spacer can increase the solubility of a compound in aqueous media , which may influence its distribution within cells and tissues.

特性

IUPAC Name |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO8S/c1-17-5-7-18(8-6-17)30(23,24)28-16-15-27-14-13-26-12-11-25-10-9-21-19(22)29-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLAEQSWDZYPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701128434 | |

| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246999-33-6 | |

| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246999-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。